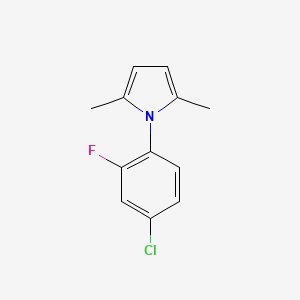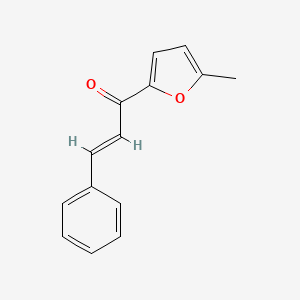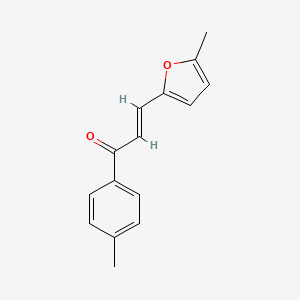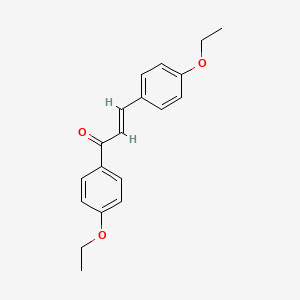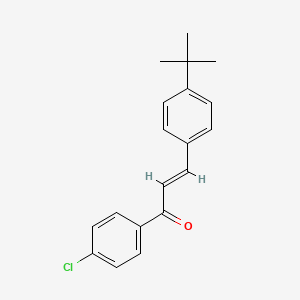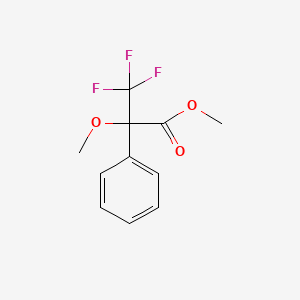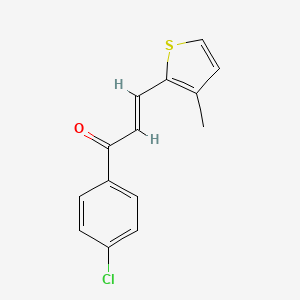
(2E)-1-(4-Chlorophenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-1-(4-Chlorophenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one, also known as 4-chloro-3-methylthiophene-2-prop-2-en-1-one, is an organic compound belonging to the class of thiophenes. It is an important building block for the synthesis of many organic compounds and has been used in a variety of scientific research applications.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway for (2E)-1-(4-Chlorophenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one involves the condensation of 4-chloroacetophenone with 3-methylthiophene-2-carboxaldehyde in the presence of a base to form the desired product.
Starting Materials
4-chloroacetophenone, 3-methylthiophene-2-carboxaldehyde, Base (e.g. NaOH, KOH)
Reaction
Step 1: Dissolve 4-chloroacetophenone in a suitable solvent (e.g. ethanol, methanol) and add the base., Step 2: Add 3-methylthiophene-2-carboxaldehyde to the reaction mixture and stir at room temperature for several hours., Step 3: Purify the crude product by column chromatography or recrystallization to obtain the desired (2E)-1-(4-Chlorophenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one.
Applications De Recherche Scientifique
(2E)-1-(4-Chlorophenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one has been widely used in scientific research. It has been used as a starting material in the synthesis of various heterocyclic compounds, such as thiophene derivatives, and has been used in the synthesis of biologically active compounds, such as anti-inflammatory agents. It has also been used as a building block in the synthesis of materials for organic electronics, such as organic light-emitting diodes (OLEDs).
Mécanisme D'action
The mechanism of action of (2E)-1-(4-Chlorophenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one is not well understood. However, it is believed that the compound is able to interact with certain biological targets and affect their activity. For example, it has been shown to interact with the enzyme cyclooxygenase (COX) and inhibit its activity, which can lead to the inhibition of inflammation. In addition, the compound has been shown to interact with certain receptors, such as the serotonin 5-HT2A receptor, and modulate their activity.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of (2E)-1-(4-Chlorophenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one are not well understood. However, it has been shown to have anti-inflammatory, antinociceptive, and anti-allergic activities. In addition, it has been shown to have neuroprotective, anxiolytic, and antidepressant-like effects.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (2E)-1-(4-Chlorophenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one for lab experiments include its availability, low cost, and ease of synthesis. The compound is also relatively stable, making it suitable for long-term storage. On the other hand, the compound is not very soluble in water and is not very stable in the presence of light and air.
Orientations Futures
The future directions for (2E)-1-(4-Chlorophenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one include further research into its mechanism of action and its biochemical and physiological effects. In addition, further research into its potential applications in drug development and organic electronics is needed. Finally, further research into its potential use as a starting material in the synthesis of other organic compounds is also needed.
Propriétés
IUPAC Name |
(E)-1-(4-chlorophenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClOS/c1-10-8-9-17-14(10)7-6-13(16)11-2-4-12(15)5-3-11/h2-9H,1H3/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXISCSVCTZCUBE-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C=CC(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=C1)/C=C/C(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(4-chlorophenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

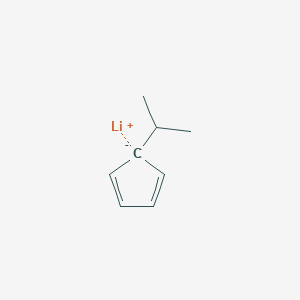
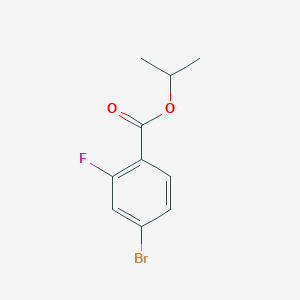

![2-Morpholino-N-[2-(phenylthio)ethyl]ethan-1-amine](/img/structure/B6320524.png)
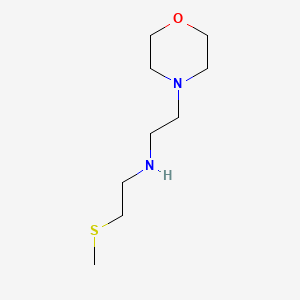
![Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate dihydrochloride hemihydrate](/img/structure/B6320540.png)

